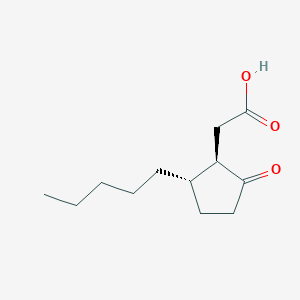![molecular formula C12H18ClNO3 B10765030 1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine,monohydrochloride](/img/structure/B10765030.png)
1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxybenzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules.
准备方法
The synthesis of 1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the formation of the methoxybenzo[d][1,3]dioxole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Subsequent steps include the introduction of the N-methylpropan-2-amine group. This can be done via reductive amination or other suitable amination reactions.
- The final step involves the formation of the monohydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid.
-
Industrial Production Methods
- Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and other advanced chemical engineering techniques to ensure scalability and consistency.
化学反应分析
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amine group, potentially converting it to an amine oxide or other reduced forms.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
-
Major Products
- Oxidation products may include aldehydes or carboxylic acids.
- Reduction products may include amine oxides or other reduced derivatives.
- Substitution products depend on the specific electrophile used and can vary widely.
科学研究应用
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
-
Biology
- Investigated for its potential biological activity, including anticancer properties .
- Used in studies related to enzyme inhibition and receptor binding.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of certain cancers .
- Studied for its pharmacokinetic properties and potential as a drug candidate.
-
Industry
- Utilized in the development of new materials and chemical products.
- Investigated for its potential use in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride involves several molecular targets and pathways:
-
Molecular Targets
- The compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain biological pathways.
- Potential targets include receptor tyrosine kinases and tubulin, which are involved in cell proliferation and apoptosis .
-
Pathways Involved
- The compound may induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest .
- It may also modulate signal transduction pathways involved in cell growth and survival.
相似化合物的比较
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-propen-1-ol: Shares the methoxybenzo[d][1,3]dioxole core but differs in the side chain structure.
2-Amino-3-(7-methoxybenzo[d][1,3]dioxol-5-yl)propanoic acid: Another derivative with a similar core but different functional groups.
-
Uniqueness
- The presence of the N-methylpropan-2-amine group in 1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride provides unique chemical and biological properties.
- Its specific structure allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C12H18ClNO3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC 名称 |
1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(13-2)4-9-5-10(14-3)12-11(6-9)15-7-16-12;/h5-6,8,13H,4,7H2,1-3H3;1H |
InChI 键 |
BOGFWGBWNVWQEC-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC2=C(C(=C1)OC)OCO2)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,5R,12S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764957.png)
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10764959.png)
![(5E,7E,27E,29E)-3,13,15,25,35,37-hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764965.png)
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10764969.png)
![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;trihydrochloride](/img/structure/B10764973.png)
![2-[[2-[[1-[(3R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764988.png)
![(3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10765010.png)
![(17E)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765016.png)
![(E)-2-[[(Z)-2-[[(2S)-1-[(3R,4S,7S,11R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10765019.png)

![(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide](/img/structure/B10765044.png)

![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765055.png)
